

Eliminating interfering spectral lines from argon in mercury analysis

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Compound of Interest		
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Technical Support Center: Mercury Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the elimination of spectral interferences during mercury analysis, with a particular focus on issues arising from argon.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of spectral interference in mercury analysis?

A1: Spectral interferences in mercury analysis can arise from several sources depending on the analytical technique employed. The most common sources include:

- Polyatomic Interferences (ICP-MS): In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the high-temperature argon plasma can cause ions from the plasma gas (Ar), sample matrix, and acids to combine, forming polyatomic ions.[1][2] These ions can have the same mass-to-charge ratio as mercury isotopes, leading to artificially high readings. For example, tungsten oxide (184W16O+) and tungsten hydroxide (184W16OH+) can interfere with the most abundant mercury isotopes, 200Hg+ and 202Hg+.[3]
- Isobaric Interferences (ICP-MS): These occur when isotopes of other elements have the same nominal mass as mercury isotopes.[2] For example, ²⁰⁴Pb⁺ is an isobaric interference for ²⁰⁴Hg⁺.

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Broadband Background Absorption (AAS): In Atomic Absorption Spectrometry (AAS),
molecules and particles from the sample matrix can scatter or absorb the light from the
source lamp across a broad range of wavelengths.[4] This non-specific absorption can be
mistaken for mercury absorption, causing inaccurate results. Certain volatile organic
compounds that absorb at mercury's analytical wavelength (253.7 nm) can also cause
interference.[5]

Q2: How does argon, the plasma gas in ICP-MS, specifically interfere with mercury analysis?

A2: While direct spectral line overlap from argon on mercury is not the primary issue, argon is a major source of polyatomic interferences in ICP-MS. The high-temperature plasma (6,000–8,000 K) ionizes argon atoms (Ar⁺), which can then react with elements from the sample matrix, solvent, or acids.[6] For example, if the sample contains chlorine, argon can form ArCl⁺ ions. The ⁴⁰Ar³⁵Cl⁺ polyatomic ion interferes with ⁷⁵As⁺, and similar argon-based species can potentially interfere with other analytes.[2] While the high mass range where mercury is measured is generally less affected by argon-based polyatomic ions compared to the low and mid-mass ranges, their presence can still contribute to background noise and potential interferences, especially at trace-level analysis.[7]

Q3: What is Cold Vapor Generation, and how does it help eliminate interferences?

A3: Cold Vapor Generation is a sample introduction technique used in both Atomic Absorption (CV-AAS) and Atomic Fluorescence (CV-AFS) spectrometry. It is highly specific for mercury.[8] The technique involves chemically reducing ionic mercury (Hg²⁺) in an acidic solution to its volatile, elemental state (Hg⁰) using a reducing agent like stannous chloride (SnCl₂) or sodium borohydride (NaBH₄).[9][10] An inert gas, typically argon, is then bubbled through the solution to purge the elemental mercury vapor from the sample matrix.[11] This vapor is then transported to the detector. By separating the mercury from the sample matrix before measurement, matrix-induced spectral interferences, such as broadband background absorption, are significantly reduced.[9]

Q4: What are the main advantages of using a collision/reaction cell (CRC) in ICP-MS for mercury analysis?

A4: A collision/reaction cell (CRC) is a device placed before the mass analyzer in an ICP-MS instrument to eliminate polyatomic and isobaric interferences.[12][13] Its primary advantages



for mercury analysis are:

- Targeted Interference Removal: The cell can be filled with a "collision" gas (like helium) or a "reaction" gas (like oxygen or ammonia).[12] These gases interact with the ion beam from the plasma.
- Collision Mode (with He): An inert gas like helium is used to separate interfering polyatomic
 ions from analyte ions based on their size through a process called Kinetic Energy
 Discrimination (KED).[2] Larger polyatomic ions undergo more collisions than smaller analyte
 ions, lose more energy, and are subsequently filtered out.[14]
- Reaction Mode (with O₂, NH₃, etc.): A reactive gas is chosen to selectively react with either the interference or the analyte, changing its mass so it no longer interferes.[7] For example, oxygen gas can be used to resolve tungsten oxide (WO+) interferences on mercury by reacting with WO+ to form higher-order oxides, which are then separated by mass.[3][7]
- Improved Accuracy: By effectively removing these interferences, CRCs provide more
 accurate and reliable results, especially for trace-level mercury determination in complex
 matrices like cosmetics or environmental samples.[3][13] Triple quadrupole ICP-MS (ICP-QQQ) systems offer even greater control by filtering the ions that enter the cell, preventing
 the formation of new, unexpected interferences.[7]

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Problem: My mercury readings are inconsistent and artificially high when using ICP-MS. How can I identify and resolve argon-based polyatomic interferences?

Solution:

- Identify the Interference: The issue is likely due to polyatomic interferences formed from the argon plasma and elements in your sample matrix. A common interferent for mercury is tungsten oxide (WO+) if your samples contain tungsten.[3]
- Utilize a Collision/Reaction Cell (CRC): This is the most effective method for removing polyatomic interferences.

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- Collision Mode: Use helium (He) as a cell gas with Kinetic Energy Discrimination (KED).
 This is a robust, universal approach that works for many types of polyatomic interferences without creating new reactive products.
- Reaction Mode: If the interference is well-characterized (e.g., WO+), use a reactive gas.
 For tungsten-based interferences, oxygen (O2) is highly effective. The WO+ ions react with
 O2 to form higher-mass oxides, shifting them away from the mercury isotopes.[3][7]
- Optimize Instrument Parameters: Ensure your plasma is running at the highest possible temperature to maximize the ionization of mercury, which has a high first ionization potential (10.44 eV).[15]
- Use MS/MS Mode (ICP-QQQ): If available, use a triple quadrupole instrument. In MS/MS mode, the first quadrupole can be set to only allow ions at the mercury mass to enter the reaction cell. This prevents other matrix ions (like W+) from entering the cell and forming new interferences (like WO+), providing superior interference removal.[3][7]

Problem: When using Atomic Absorption Spectrometry (AAS), I suspect broadband background absorption is inflating my mercury signal. What is the solution?

Solution:

- Employ Zeeman Background Correction: The most effective solution is to use an instrument with Zeeman Atomic Absorption Spectrometry (ZAAS). This technique uses a powerful magnetic field to split the spectral line from the mercury lamp.[4]
 - One component (analytical) is absorbed by both mercury atoms and the background.
 - The other component (reference) is shifted and only absorbed by the background.
 - By measuring the difference between these two signals, the instrument can precisely subtract the background absorption, providing a highly accurate measurement of the true mercury signal.[4] The spectral shift between the components is much smaller than the width of molecular absorption bands, making the correction extremely effective.[4]
- Use a Deuterium Arc Background Correction System: While generally less effective than Zeeman correction for complex matrices, a deuterium (D₂) lamp can be used for continuous



background correction in some AAS systems.

Separate Mercury from the Matrix: Use the Cold Vapor (CV) technique to convert mercury to
its elemental vapor form and purge it from the sample before it enters the analytical cell. This
physical separation is a very effective way to remove the source of the background
interference.[9]

Data Summary

Table 1: Comparison of Interference Removal Techniques in Mercury Analysis



Technique	Principle	Target Interferences	Effectiveness & Key Metrics	Reference(s)
ICP-MS/MS (ICP-QQQ)	Dual mass filtration and chemical reaction in a cell.	Polyatomic ions (e.g., WO+, WOH+ on Hg isotopes).	Reduces tungsten-based interferences by over two orders of magnitude compared to single quadrupole ICP- MS. Allows for accurate spike recovery (e.g., ~100%) for 30 ppt Hg in a tungsten-rich matrix.	[3],[7]
Zeeman AAS (ZAAS)	Splitting of spectral lines in a magnetic field for background correction.	Broadband molecular absorption and light scattering.	Provides high selectivity by accurately subtracting nonspecific background signals. Enables detection limits as low as 1.44 ng/m³ in air.	[4],[16],[17]



Significantly enhances signal Chemical and lowers Matrix-induced reduction of Hg2+ detection limits. Cold Vapor (CV) to volatile Hg⁰, spectral and Enables [9],[11] Generation followed by chemical detection in the purging from the interferences. single-digit partsmatrix. per-trillion (ppt) range.

Experimental Protocols

Protocol 1: Eliminating Tungsten Interference on Mercury using ICP-QQQ in MS/MS Mode

This protocol is adapted for the analysis of mercury in samples containing high tungsten concentrations.

- Sample Preparation:
 - Digest the sample using a closed-vessel microwave digestion system.
 - Prepare all standards, blanks, and samples in a solution containing a low percentage of hydrochloric acid (HCl) to form the stable [HgCl₄]²⁻ complex, which keeps mercury stable in solution.[15]
- Instrument Setup (Agilent 8900 ICP-QQQ or similar):
 - Configure the instrument for MS/MS mode.
 - Use oxygen (O₂) as the reaction gas in the Collision/Reaction Cell (CRC).
- MS/MS Method Parameters:
 - Q1 (First Quadrupole): Set to transmit only the mass-to-charge ratio (m/z) of the target mercury isotope (e.g., m/z 202). This prevents other ions, such as ¹⁸⁶W⁺, from entering the cell.



- Q2 (CRC Octopole): Introduce O₂ gas into the cell. Any interfering ¹⁸⁶W¹⁶O⁺ ions that enter the cell (if formed in the plasma) will react with O₂ to form higher-order oxides (e.g., WO₂⁺). The target ²⁰²Hg⁺ ions do not react with O₂.
- Q3 (Second Quadrupole): Set to transmit the m/z of the target mercury isotope (m/z 202).
 This allows the unreacted ²⁰²Hg⁺ ions to pass to the detector while the newly formed, higher-mass tungsten oxide product ions are filtered out.

Analysis:

- Calibrate the instrument using matrix-matched standards.
- Analyze samples and quality control standards to verify the effective removal of the interference. The accurate recovery of a mercury spike in the tungsten-containing sample confirms the method's success.[3]

Protocol 2: Mercury Determination using Cold Vapor Atomic Absorption Spectrometry (CV-AAS)

This protocol describes the general procedure for analyzing aqueous samples for mercury.

• Reagent Preparation:

- Reducing Agent: Prepare a solution of stannous chloride (SnCl₂). A typical concentration is
 25% (w/v) SnCl₂ in 20% (v/v) HCl.[9] Alternatively, a 0.5% NaBH₄ solution stabilized in
 0.1% NaOH can be used.[18]
- Acid Carrier: Prepare an acidic solution, typically 5-10 M HCl, to acidify the sample stream.[9]
- Argon Purge: Before use, sparge the reducing agent and acid solutions with high-purity argon for approximately 20-30 minutes to remove any trace mercury contamination and achieve the lowest possible blanks.[8]

Sample Digestion:

 For samples containing organically bound mercury or particulates, a digestion step is required.

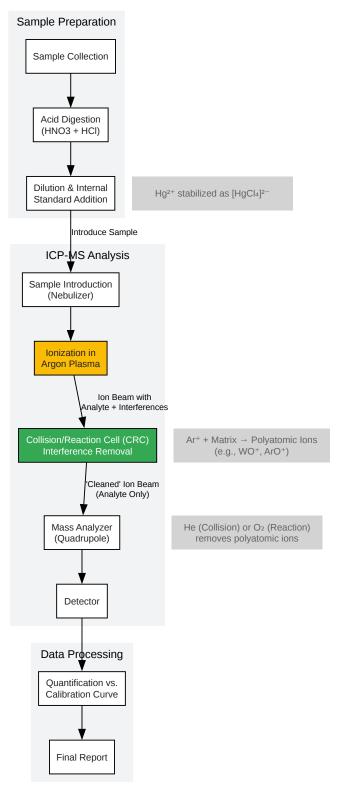


- Add 5 mL of aqua regia (3:1 concentrated HCI:HNO₃) to a known volume of sample in a BOD bottle.
- Heat the solution for two minutes in a water bath at 95°C.[5]
- Cool the sample, then add potassium permanganate (KMnO₄) solution to maintain oxidizing conditions (a persistent purple color) and heat again for 30 minutes at 95°C.[5]
- Before analysis, neutralize the excess permanganate with hydroxylamine hydrochloride.
- Instrument Setup (PerkinElmer FIMS, Agilent VGA-77, or similar):
 - Set up a continuous flow vapor generation system. The system uses a peristaltic pump to mix the sample, acid, and reducing agent.[10]
 - The mixture flows into a gas-liquid separator. An argon stream is passed through the separator to carry the generated elemental mercury vapor away from the liquid waste.
 - The mercury-laden argon gas passes through a drying tube (e.g., a Nafion™ membrane)
 to remove water vapor, which can interfere with the measurement.[11]
 - The dry gas flows into a quartz absorption cell placed in the light path of the atomic absorption spectrophotometer.
- Analysis:
 - Measure the absorbance at 253.7 nm.
 - Quantify the mercury concentration by comparing the sample's absorbance to a calibration curve prepared from certified mercury standards that have undergone the same digestion procedure.

Visualizations



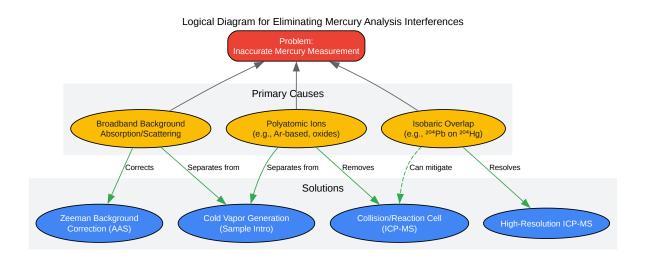
Workflow for Interference Removal in Mercury Analysis using ICP-MS with CRC



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Caption: Experimental workflow for mercury analysis using ICP-MS with a Collision/Reaction Cell (CRC).



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Caption: Relationship between interference problems in mercury analysis and their respective solutions.

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